molecular formula C16H15ClFNO6S B15280921 Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]- CAS No. 31185-45-2

Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-

Cat. No.: B15280921
CAS No.: 31185-45-2
M. Wt: 403.8 g/mol
InChI Key: NCYSKIOGBRPBDO-UHFFFAOYSA-N
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Description

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₆H₁₅ClFNO₆S. This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 1,4-dibromobutane to form 4-(2-chloro-5-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

    Reduction: Catalytic hydrogenation or metal hydrides are commonly used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the sulfonyl fluoride.

    Reduction: The major product is the corresponding amine.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
  • 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
  • 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl iodide

Uniqueness

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific chemical reactions and applications where the fluoride group is advantageous.

Properties

CAS No.

31185-45-2

Molecular Formula

C16H15ClFNO6S

Molecular Weight

403.8 g/mol

IUPAC Name

4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFNO6S/c17-15-8-3-12(19(20)21)11-16(15)25-10-2-1-9-24-13-4-6-14(7-5-13)26(18,22)23/h3-8,11H,1-2,9-10H2

InChI Key

NCYSKIOGBRPBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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